4-Sulfamoyloxy-benzoic acid hexyl ester

描述

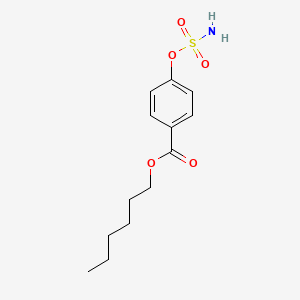

Its structure consists of a benzoic acid backbone substituted at the para position with a sulfamoyloxy group (–OSO₂NH₂), which is further esterified with a hexyl chain. This compound has been studied in pharmacological contexts, particularly as a steryl-sulfatase inhibitor, with an IC₅₀ value of 3800 nM reported in enzyme inhibition assays .

属性

分子式 |

C13H19NO5S |

|---|---|

分子量 |

301.36 g/mol |

IUPAC 名称 |

hexyl 4-sulfamoyloxybenzoate |

InChI |

InChI=1S/C13H19NO5S/c1-2-3-4-5-10-18-13(15)11-6-8-12(9-7-11)19-20(14,16)17/h6-9H,2-5,10H2,1H3,(H2,14,16,17) |

InChI 键 |

PJIPMHPXRQOHKO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Sulfamoyloxy Benzoic Acid Esters

Key analogs vary in the alkyl chain length of the ester group, which influences potency and physicochemical properties:

Findings :

- Increasing alkyl chain length correlates with improved inhibitory activity in steryl-sulfatase assays. For example, the nonyl ester analog (IC₅₀ = 403 nM) is ~9x more potent than the hexyl ester .

- The hexyl ester’s IC₅₀ of 3800 nM suggests a balance between lipophilicity and steric effects, as excessively long chains (e.g., nonyl) may enhance binding affinity but reduce solubility .

Other Benzoic Acid Derivatives

- 4-Cyanobenzoic Acid 4-(Hexyloxy)phenyl Ester (CAS 58546-88-6): Features a cyano substituent and hexyloxy-phenyl ester.

- Diethylamino Hydroxybenzoyl Hexyl Benzoate (PARSOL® DHHB, CAS 302776-68-7): A UV filter with a hexyl ester and diethylamino-hydroxybenzoyl substituent. Demonstrates the role of hexyl esters in stabilizing photoactive compounds .

Hexyl Esters in Drug Design

- 5-Aminolevulinic Acid Hexyl Ester (Hexvix®, CAS 140898-97-1): Used in photodynamic therapy; exhibits 50x stronger fluorescence and 2x higher tissue penetration than the parent acid . Highlights the hexyl group’s role in improving drug delivery and efficacy .

- Butanoic Acid Hexyl Ester: Found in flavor studies; its sweetness-enhancing properties are concentration-dependent, with higher concentrations imparting undesirable aromas .

Mechanistic and Structural Insights

- Ester Chain Length and Bioactivity: Longer alkyl chains (e.g., hexyl vs. propyl) enhance membrane permeability but may reduce aqueous solubility. The hexyl ester’s IC₅₀ of 3800 nM reflects a compromise between these factors .

- Comparative Toxicity and Safety: Limited data exist for this compound, but related esters (e.g., 2-ethylhexyl adipate) are regulated for industrial use due to moderate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。